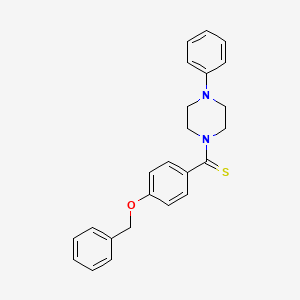
(4-(Benzyloxy)phenyl)(4-phenylpiperazin-1-yl)methanethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(4-(Benzyloxy)phenyl)(4-phenylpiperazin-1-yl)methanethione" is a synthetic molecule that appears to be related to a class of compounds with potential antimicrobial activity. Although the specific compound is not directly mentioned in the provided papers, it shares structural similarities with the compounds discussed in the first paper, which includes a benzylpiperazine moiety and a substituted phenyl group .
Synthesis Analysis
The synthesis of related compounds involves reductive amination, a common synthetic route in medicinal chemistry. In the first paper, the authors describe the synthesis of a series of novel compounds by reductive amination of a chromen-2-one derivative with various substituted aromatic aldehydes using sodium cyanoborohydride in methanol . This method could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
While the exact molecular structure of "this compound" is not provided, the second paper offers insights into the structural analysis of a related compound using techniques such as NMR spectroscopy, UV-Vis spectroscopy, and X-ray crystallography . These techniques could be employed to determine the molecular structure of the compound , with X-ray crystallography providing the most definitive structural information.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly discussed in the provided papers. However, based on the molecular structure, one could predict that the compound would exhibit properties consistent with aromatic thiones and piperazines. This might include moderate solubility in organic solvents, potential for hydrogen bonding, and the presence of distinct spectroscopic features that could be analyzed using NMR and UV-Vis spectroscopy .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
- A novel deoxygenation protocol of benzylic alcohols using bis(benzotriazole)methanethione showcases the utility of related benzotriazole derivatives in regioselective transformations, highlighting the potential for synthesis applications of compounds like "(4-(Benzyloxy)phenyl)(4-phenylpiperazin-1-yl)methanethione" (Dhananjay Kumar et al., 2015).
- The development of 1-(Alkyl/arylthiocarbamoyl)benzotriazoles from bis(benzotriazolyl)methanethione, utilized as isothiocyanate equivalents, illustrates a versatile approach for synthesizing thioureas, suggesting applications in modifying compounds like "this compound" for diverse chemical properties (A. Katritzky et al., 2004).
Biological Activities and Applications
- Novel benzoxazole and naphthoxazole analogs, including structural motifs similar to "this compound", have been explored for cholinesterase inhibition, anticancer, and antioxidant activities, demonstrating the potential for developing therapeutic agents (A. Skrzypek et al., 2022).
- The synthesis and antimicrobial activity evaluation of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones indicate potential applications of similar compounds in antimicrobial research (Devender Mandala et al., 2013).
Mecanismo De Acción
Target of Action
The primary targets of (4-(Benzyloxy)phenyl)(4-phenylpiperazin-1-yl)methanethione are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition.
Mode of Action
This compound interacts with its targets, AChE and BChE, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The compound establishes important interactions with the main residues of the target enzymes .
Biochemical Pathways
The inhibition of AChE and BChE affects the cholinergic pathway, which is involved in numerous physiological functions, including muscle movement, breathing, heart rate, and learning. By inhibiting these enzymes, this compound increases the availability of acetylcholine, enhancing cholinergic transmission .
Result of Action
The molecular and cellular effects of this compound’s action result in increased acetylcholine levels due to the inhibition of AChE and BChE . This can lead to enhanced cholinergic transmission, which may have potential therapeutic applications, particularly in conditions characterized by reduced cholinergic activity.
Propiedades
IUPAC Name |
(4-phenylmethoxyphenyl)-(4-phenylpiperazin-1-yl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2OS/c28-24(26-17-15-25(16-18-26)22-9-5-2-6-10-22)21-11-13-23(14-12-21)27-19-20-7-3-1-4-8-20/h1-14H,15-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWZNHSTVPUTJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=S)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

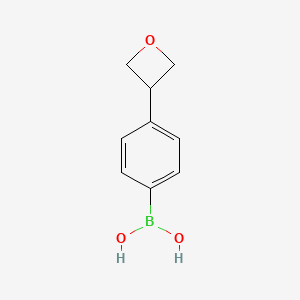
![N-(5-chloro-2-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2522159.png)
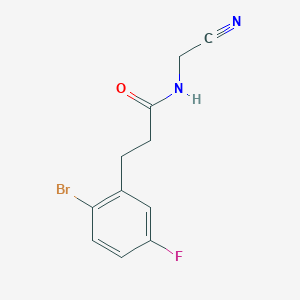
![2-(4-fluorophenyl)-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2522163.png)
![N-[2-[(2,2-Dichloroacetyl)amino]ethyl]-4-(dimethylamino)benzamide](/img/structure/B2522165.png)
![5-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2522166.png)
![2-[(3-Chloro-2-fluorobenzyl)thio]-5-(trifluoromethyl)pyridine](/img/structure/B2522168.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methyl-5-nitrophenyl)urea](/img/structure/B2522169.png)
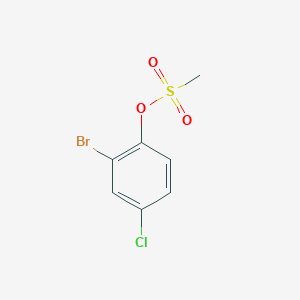
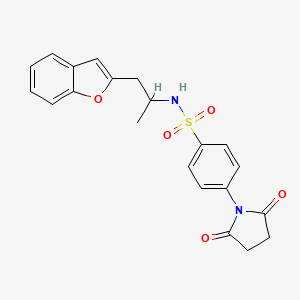


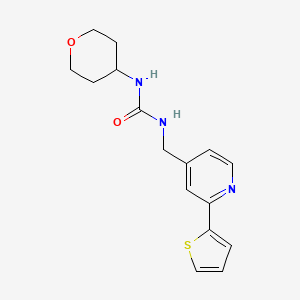
![(E)-4-(N,N-diethylsulfamoyl)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide](/img/structure/B2522180.png)